molecular formula C8H10N4 B13110732 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13110732
M. Wt: 162.19 g/mol
InChI Key: NIEWUYPOJHPIIG-UHFFFAOYSA-N
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Description

8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. This compound features a fused heterocyclic system that serves as a versatile and privileged structure for designing potent enzyme inhibitors. Research into the [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated its considerable value as a promising core structure for developing inhibitors of bromodomain-containing protein 4 (BRD4), an epigenetic regulator and a validated therapeutic target for various cancers and inflammatory diseases . The binding modes of similar derivatives have been characterized through X-ray crystallography, confirming their interaction within the acetylated lysine binding pocket of the BRD4 bromodomain, which is critical for its function as an epigenetic reader . Furthermore, this chemotype has been successfully explored in the design of antitubulin agents. Rigid [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as 3,6-diaryl analogues, have been developed to mimic the structure and activity of combretastatin A-4 (CA-4), a known natural antitubulin agent . These compounds exhibit potent antiproliferative activity by effectively inhibiting tubulin polymerization, disrupting microtubule dynamics, and arresting the cell cycle at the G2/M phase, leading to cell death in various cancer cell lines . The incorporation of an isopropyl substituent is a strategic modification that can fine-tune the compound's physicochemical properties, including lipophilicity and steric interactions, potentially enhancing its selectivity and binding affinity for specific biological targets. Researchers can utilize 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine as a key synthetic intermediate or as a core scaffold for constructing novel bioactive molecules in oncology and epigenetic research programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C8H10N4/c1-6(2)7-3-4-10-12-5-9-11-8(7)12/h3-6H,1-2H3

InChI Key

NIEWUYPOJHPIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NN2C1=NN=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Description Reagents & Conditions Outcome
1 Conversion of pyridazine carboxylic acid to hydrazide Hydrazine hydrate, reflux in ethanol or pyridine Formation of pyridazine hydrazide intermediate
2 Cyclization to form triazolo[4,3-b]pyridazine core Triethyl orthoformate, acidic conditions, heating (steam bath) Formation of triazolopyridazine ring system
3 Introduction of isopropyl group Alkylation with isopropyl halide or via substitution reactions 8-Isopropyl substitution on triazolopyridazine ring

This protocol is adapted from analogous syntheses of 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine, which shares the same core heterocyclic framework.

Reaction Conditions and Optimization

  • Cyclization: Heating under reflux or steam bath conditions for 2–4 hours is common to ensure complete ring closure.
  • Solvents: Ethanol, pyridine, or dimethylformamide (DMF) are typically used, depending on solubility and reaction step.
  • Temperature: Moderate heating (around 80–120 °C) facilitates cyclization without decomposition.
  • Purification: Crystallization from acetone-hexane or column chromatography is used to isolate pure compounds.

Alternative Synthetic Routes

Some literature reports alternative approaches involving:

Research Findings and Yields

Compound Method Yield (%) Purity Notes
Hydrazide intermediate Hydrazine hydrate reflux 80–90% >95% Stable to air and moisture
Triazolopyridazine core Cyclization with triethyl orthoformate 45–85% >90% Crystallizable, stable solid
Alkylated isopropyl derivative Alkylation/substitution 50–75% >90% Requires controlled conditions to avoid side reactions

Yields vary depending on precise conditions and purification methods, but high purity (>95%) is achievable with careful workup and recrystallization.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Product Yield Range
1 Hydrazide formation Hydrazine hydrate Reflux, ethanol or pyridine Pyridazine hydrazide 80–90%
2 Cyclization Triethyl orthoformate, acid catalyst Heat (steam bath) Triazolopyridazine core 45–85%
3 Alkylation (isopropylation) Isopropyl halide, base Room temp to reflux 8-Isopropyl derivative 50–75%

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Derivatives

Substituent Effects on BRD4 Inhibition

The inhibitory potency of [1,2,4]triazolo[4,3-b]pyridazine derivatives is highly dependent on substituents at the R1 and R2 positions (Figure 1). Key comparisons include:

Aliphatic vs. Aromatic/Indole Substituents
  • 8-Isopropyl (Aliphatic) : The isopropyl group at R2 contributes to hydrophobic interactions but lacks hydrogen-bonding capacity. Derivatives with aliphatic R2 groups, such as 8-isopropyl, generally exhibit micromolar IC50 values (e.g., ~1–10 µM), making them less potent than indole- or aryl-substituted analogs .
  • Indole-Based Derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6) show enhanced activity due to π-π stacking and hydrogen bonding with conserved residues (e.g., Asn140, Tyr97). These derivatives often achieve submicromolar IC50 values .
  • Aryl Substituents : Derivatives with benzyl or fluorophenyl groups (e.g., Compound 35–37 ) display moderate activity, with slight improvements over aliphatic variants but still lagging behind indole-based compounds .
R1 Modifications

Small changes at R1 (e.g., trifluoromethyl, methyl, or cyclopropyl) fine-tune electronic and steric properties. For instance, 3-trifluoromethyl groups improve metabolic stability and binding affinity compared to methyl or hydrogen substituents .

Structural and Binding Mode Comparisons

Crystallographic studies (1.4–1.53 Å resolution) reveal conserved binding modes across derivatives:

  • The triazolo[4,3-b]pyridazine core occupies the acetyl-lysine binding site, forming water-mediated hydrogen bonds with Tyr97 and Asn140 .
  • Indole Derivatives : The indole moiety inserts into the ZA channel, forming additional interactions with Tyr139 and water molecules, stabilizing the complex .

Physicochemical Properties

Property 8-Isopropyl Derivative Indole Derivative (Compound 6) 3,6-Diphenyl Derivative
Molecular Weight ~220 g/mol ~380 g/mol ~300 g/mol
LogP 2.5–3.0 3.5–4.0 4.2–4.5
Solubility (DMSO) High Moderate Low
IC50 (BRD4 BD1) 1–10 µM 0.1–1 µM N/A

Key Research Findings

Aliphatic vs. Aromatic Groups : Indole and aryl substituents enhance potency by 10–100-fold over aliphatic groups like isopropyl in BRD4 inhibition .

Synthetic Challenges : Aliphatic derivatives often require multi-step syntheses with lower yields compared to aryl analogs .

Diverse Applications : Modifications at R1/R2 enable targeting of unrelated pathways (e.g., tubulin, kinases), highlighting the scaffold’s versatility .

Biological Activity

8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolo-pyridazine class and is characterized by a unique structure that influences its pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is C8_8H10_{10}N4_4, with a molecular weight of 162.19 g/mol. Its IUPAC name is 8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine. The compound features a triazole ring fused to a pyridazine ring with an isopropyl group at the 8th position, which contributes to its unique biological interactions and activities.

PropertyValue
Molecular FormulaC8_8H10_{10}N4_4
Molecular Weight162.19 g/mol
IUPAC Name8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
InChI KeyNIEWUYPOJHPIIG-UHFFFAOYSA-N

Biological Activities

Research has highlighted several key biological activities associated with 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine:

  • Anticancer Activity : This compound has been investigated for its potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound exhibited antiproliferative activity in the NCI 60 cancer cell line panel with notable inhibition rates against MCF-7 breast cancer cells .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as c-Met and Pim-1 kinases. In vitro studies revealed that certain derivatives had IC50_{50} values as low as 0.163 ± 0.01 μM for c-Met inhibition . This suggests that the compound could be developed into a therapeutic agent targeting these kinases.
  • Apoptosis Induction : Studies indicate that 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression . For example, one derivative caused a significant increase in caspase-9 activity and arrested MCF-7 cells in the S phase of the cell cycle.

The biological activity of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound binds to the active sites of specific kinases (e.g., c-Met and Pim-1), inhibiting their functions and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
  • Cell Cycle Modulation : By influencing the cell cycle checkpoints and apoptosis pathways, this compound can effectively halt the growth of cancerous cells .

Case Studies

Several studies have assessed the efficacy of derivatives based on 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine:

  • Cytotoxicity Evaluation : A study evaluated multiple derivatives against a panel of 60 human cancer cell lines. Among these compounds, one derivative (designated as 4g) demonstrated superior antiproliferative effects with a mean GI% value of 55.84% against tumor cells .
  • Mechanistic Insights : Further investigations into the mechanism revealed that compound 4g led to significant apoptosis induction (29.61-fold increase compared to control) and altered levels of key signaling proteins such as PI3K-Akt-mTOR pathway components .

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